Cas no 2633683-39-1 ((1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride)

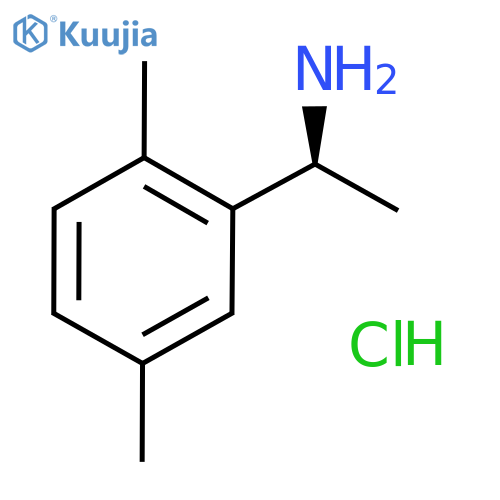

2633683-39-1 structure

商品名:(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl

- (1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride

- (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride

- W6200

-

- インチ: 1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1

- InChIKey: XQDCTHGENBYORR-FVGYRXGTSA-N

- ほほえんだ: Cl[H].N([H])([H])[C@@]([H])(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1C([H])([H])[H]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 122

- トポロジー分子極性表面積: 26

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-124312-0.1g |

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |

2633683-39-1 | 95% | 0.1g |

$52.0 | 2023-06-08 | |

| Enamine | EN300-124312-0.5g |

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |

2633683-39-1 | 95% | 0.5g |

$119.0 | 2023-06-08 | |

| Enamine | EN300-124312-2.5g |

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |

2633683-39-1 | 95% | 2.5g |

$267.0 | 2023-06-08 | |

| 1PlusChem | 1P0292SQ-500mg |

(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |

2633683-39-1 | 95% | 500mg |

$203.00 | 2024-05-08 | |

| 1PlusChem | 1P0292SQ-1g |

(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |

2633683-39-1 | 95% | 1g |

$243.00 | 2024-05-08 | |

| Aaron | AR029312-500mg |

(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |

2633683-39-1 | 95% | 500mg |

$155.00 | 2025-02-17 | |

| Aaron | AR029312-10g |

(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |

2633683-39-1 | 95% | 10g |

$1178.00 | 2023-12-15 | |

| Aaron | AR029312-2.5g |

(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |

2633683-39-1 | 95% | 2.5g |

$318.00 | 2025-02-17 | |

| Enamine | EN300-124312-250mg |

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |

2633683-39-1 | 95.0% | 250mg |

$76.0 | 2023-10-02 | |

| Enamine | EN300-124312-5.0g |

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |

2633683-39-1 | 95% | 5g |

$457.0 | 2023-06-08 |

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

2633683-39-1 ((1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2633683-39-1)(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride

清らかである:99%

はかる:1g

価格 ($):170